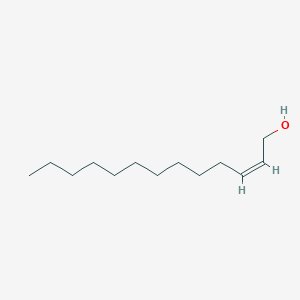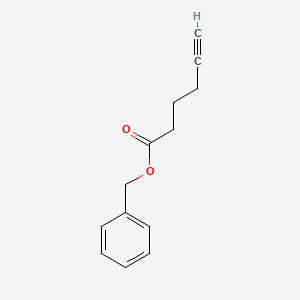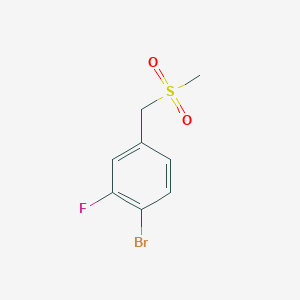
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-fluoro-4-((methylsulfonyl)methyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond formation. .
Applications De Recherche Scientifique
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms, as well as the methylsulfonyl group, influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and methylsulfonyl groups can stabilize the intermediate cation, facilitating the reaction. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Lacks the methyl group attached to the sulfonyl group, which may affect its reactivity and applications.
1-Bromo-4-fluoro-2-methylbenzene:
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: Similar structure but different positioning of substituents, leading to variations in reactivity and applications .
Propriétés
Formule moléculaire |
C8H8BrFO2S |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Clé InChI |
DFGWAESTDMYMBK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


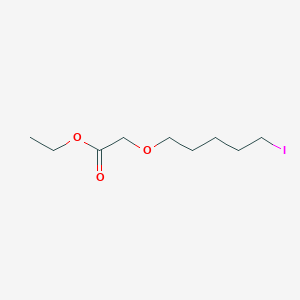
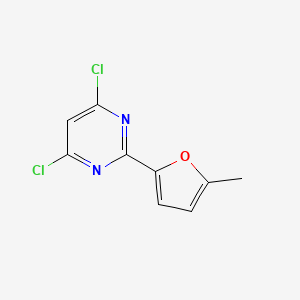
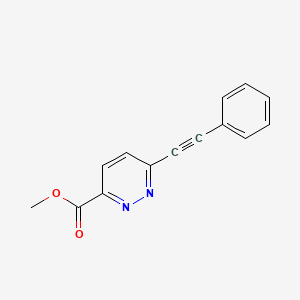

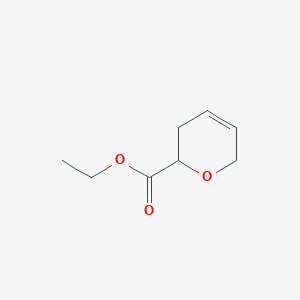
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
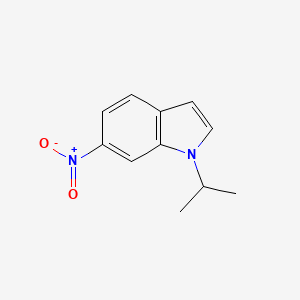

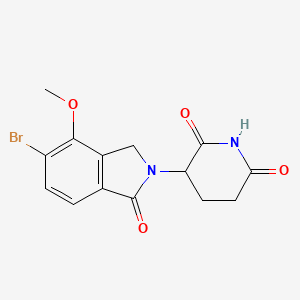
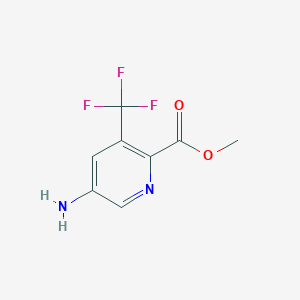
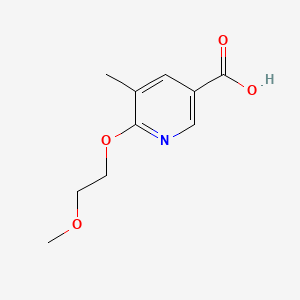
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
